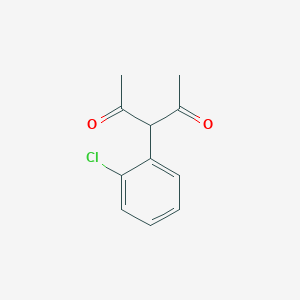

3-(2-Chlorophenyl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

91193-18-9 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

3-(2-chlorophenyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H11ClO2/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3 |

InChI Key |

VBRPXRDIUQSPJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Cl)C(=O)C |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 3 2 Chlorophenyl Pentane 2,4 Dione

Mechanistic Pathways of β-Diketone Formation: Beyond Conventional Claisen Condensation

While the Claisen condensation represents the classical approach for forming β-diketones from ketones and esters under basic conditions, significant advancements have introduced more nuanced and efficient mechanistic pathways. nih.govmdpi.comwikipedia.org The conventional method, which requires a stoichiometric amount of a strong base like sodium ethoxide, can be limiting for substrates with base-sensitive functional groups. wikipedia.orgaklectures.com Modern strategies often seek to overcome these limitations through alternative activation methods.

Modern synthetic protocols have moved towards milder and more selective methods than the traditional base-mediated Claisen condensation. These advanced systems are designed to improve efficiency and expand the substrate scope.

One significant development is the use of "soft enolization" techniques. mdpi.com This approach avoids strong bases, which can cause undesired side reactions. For instance, the use of a Lewis acid such as magnesium bromide etherate (MgBr₂·Et₂O) in the presence of a mild base like N,N-diisopropylethylamine facilitates the acylation of ketones with acid chlorides under gentle conditions. nih.govresearchgate.net The Lewis acid coordinates to the ketone's carbonyl group, which increases the acidity of the α-proton and sterically blocks the oxygen atom to prevent O-acylation, thereby favoring the desired C-acylation. researchgate.net

Another powerful method involves the activation of carboxylic acids using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of trifluoromethanesulfonic acid (TfOH). nih.govbeilstein-journals.org This system converts the carboxylic acid into a highly reactive mixed anhydride (acyl trifluoroacetate), which can then effectively acylate a ketone like 2'-chloroacetophenone (B1665101) to form the target β-diketone. nih.govbeilstein-journals.org The TfOH acts as a catalyst, promoting both the enolization of the ketone and enhancing the acylating power of the mixed anhydride. nih.gov

Palladium-catalyzed cross-coupling reactions also offer a sophisticated route. The Suzuki-Miyaura coupling of acyl chlorides with boronic acids can be performed under mechanochemical, solvent-free conditions, offering high chemoselectivity for ketone synthesis. organic-chemistry.org

| Catalytic System | Precursors | Key Features | Reference |

| MgBr₂·Et₂O / Amine Base | Ketone + Acid Chloride | "Soft enolization"; avoids strong bases, prevents O-acylation, suitable for base-sensitive substrates. | nih.gov |

| TFAA / TfOH | Ketone + Carboxylic Acid | In situ generation of a highly reactive mixed anhydride; TfOH enhances enolization and acylation. | nih.govbeilstein-journals.org |

| Palladium Complexes | Acyl Chloride + Organostannane | High yield and tolerance for functional groups like aryl halides. | organic-chemistry.org |

| AlPW₁₂O₄₀ | Arene + Acylating Agent | Heterogeneous, reusable, and solvent-free catalyst for Friedel-Crafts acylation. | organic-chemistry.org |

Acylation is a fundamental strategy for constructing β-diketones. While diketene (B1670635) itself is a potent C-acetylating agent, related acylating precursors offer broader utility. Acyl chlorides are frequently employed as electrophiles in condensation reactions. nih.govresearchgate.net For the synthesis of 3-(2-Chlorophenyl)pentane-2,4-dione, a key step would be the acylation of an enolate derived from 2'-chloroacetophenone or the arylation of pentane-2,4-dione.

A highly effective method for the C-acylation of ketone enolates utilizes 1-acylbenzotriazoles. organic-chemistry.org These reagents are stable, crystalline solids that react cleanly with ketone enolates, generated by a suitable base, to yield β-diketones. organic-chemistry.org This method provides an alternative to the more traditional use of acid chlorides or anhydrides.

Furthermore, tertiary amides (e.g., N-Boc, N-tosyl amides) have emerged as effective acylating agents for ketone enolates in the presence of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) under transition-metal-free conditions. organic-chemistry.org This reaction demonstrates high functional group tolerance and scalability. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient synthetic strategy. researchgate.netnih.govbeilstein-journals.org They offer advantages in terms of atom economy, reduced waste, and operational simplicity. beilstein-journals.org

For the synthesis of substituted diketones, a three-component reaction involving an α-ketoaldehyde, a 1,3-dicarbonyl compound (like pentane-2,4-dione), and a nucleophile can be employed. rsc.org In a hypothetical adaptation for the target molecule, a 2-chlorophenyl-substituted glyoxal (B1671930) could react with pentane-2,4-dione and a suitable nucleophile.

Regioselective and Stereoselective Synthesis Considerations in β-Diketone Functionalization

The synthesis of a specifically substituted compound like 3-(2-Chlorophenyl)pentane-2,4-dione requires precise control over which atom is functionalized, a concept known as regioselectivity. The challenge lies in introducing the 2-chlorophenyl group exclusively at the C3 position (the α-carbon) of the pentane-2,4-dione scaffold.

Direct α-arylation of ketone enolates is a powerful method for achieving this. nih.gov The reaction of a pre-formed enolate of pentane-2,4-dione with an activated aryl electrophile, such as an aryldiazonium salt or an aryl halide, can lead to the desired 3-aryl product. The regioselectivity is dictated by the nucleophilic character of the α-carbon in the enolate. Catalytic systems, often based on palladium or nickel with specialized phosphine (B1218219) ligands (e.g., Difluorphos), are crucial for facilitating this transformation, particularly with less reactive aryl halides like aryl triflates. nih.gov

For unsymmetrical β-diketones, controlling regioselectivity presents a significant challenge, as two different enolates can potentially form. nih.gov However, in the case of synthesizing 3-(2-Chlorophenyl)pentane-2,4-dione by arylating the symmetrical pentane-2,4-dione, this issue is avoided. Should functionalization of an already unsymmetrical diketone be desired, the reaction conditions and catalyst choice become paramount in directing the incoming group to the intended position. nih.govnih.gov

Stereoselectivity, which concerns the three-dimensional arrangement of atoms, becomes relevant when creating chiral centers. While the target molecule itself is not chiral, the methodologies developed for enantioselective functionalization of β-diketones are indicative of the sophistication in the field. nih.govnih.gov For example, direct enantioselective allylation of β-diketones has been achieved, demonstrating that the enol form can be used to activate the molecule for a stereocontrolled reaction. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity of the synthesis of 3-(2-Chlorophenyl)pentane-2,4-dione requires careful optimization of reaction parameters.

For the TFAA/TfOH-mediated acylation of ketones, the molar ratio of the reagents is a key determinant of the product distribution. beilstein-journals.org A study on the reaction of β-phenylpropionic acids showed that with 0.5-1.0 equivalent of TfOH, the desired intermolecular acylation product (a β-diketone) was favored. However, increasing the TfOH amount to 3 equivalents shifted the reaction pathway to favor an intramolecular cyclization, yielding an indanone instead. beilstein-journals.org This highlights the delicate balance required to achieve high selectivity.

In metal-catalyzed arylations, factors such as the choice of metal (palladium vs. nickel), the structure of the ligand, the solvent, and the reaction temperature all have a profound impact on both yield and selectivity. researchgate.netnih.gov For example, nickel catalysts may be superior for reactions involving electron-poor aryl electrophiles, while palladium is often preferred for electron-rich and electron-neutral partners. nih.gov Lowering the reaction temperature is a general strategy to improve enantioselectivity in asymmetric versions of these reactions. nih.gov

| Methodology | Parameter for Optimization | Effect on Outcome | Reference |

| Claisen Condensation | Reagent addition order | Prevents ketone self-condensation. | d-nb.info |

| Claisen Condensation | Temperature | Low temperature minimizes side reactions. | d-nb.info |

| TFAA/TfOH Acylation | Molar ratio of TfOH | Controls chemoselectivity between intermolecular acylation (diketone) and intramolecular cyclization (indanone). | beilstein-journals.org |

| Metal-Catalyzed Arylation | Catalyst (Pd vs. Ni) | Nickel is often better for electron-poor aryl halides, improving reaction scope. | nih.gov |

| Metal-Catalyzed Arylation | Ligand Structure | Influences reaction rate and enantioselectivity. | nih.gov |

Green Chemistry Principles in the Synthesis of Substituted β-Diketones

Applying green chemistry principles to the synthesis of β-diketones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key strategy is the use of environmentally benign solvents, with water being the ideal choice. rsc.org Three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles have been successfully performed in water without any catalyst, providing a straightforward and green route to diketone scaffolds. rsc.org Similarly, MCRs catalyzed by β-cyclodextrin in water have been developed for synthesizing complex molecules derived from diketones, highlighting the potential of aqueous media. mdpi.com

The use of heterogeneous, reusable catalysts aligns with green chemistry goals. For example, aluminum dodecatungstophosphate (AlPW₁₂O₄₀) has been shown to be an effective and recyclable catalyst for Friedel-Crafts acylation reactions under solvent-free conditions. organic-chemistry.org

Solvent-free reaction conditions, often facilitated by mechanochemistry (grinding) or ultrasound irradiation, represent another important green approach. researchgate.netorganic-chemistry.org Mechanochemical acyl Suzuki-Miyaura cross-couplings can produce ketones in the solid state, eliminating the need for potentially harmful organic solvents. organic-chemistry.org Ultrasound has been used to promote the synthesis of β-diketone ligands, often leading to shorter reaction times and higher yields. researchgate.net

Finally, developing metal-free protocols is a significant area of interest. An oxidative rearrangement of chalcones to form β-diketones has been achieved using in situ generated hypoiodite, which avoids the use of toxic or rare metals. organic-chemistry.org

| Green Approach | Description | Example/Benefit | Reference |

| Aqueous Media | Using water as the reaction solvent. | Catalyst-free, three-component synthesis of 1,4-diketones. | rsc.org |

| Reusable Catalysts | Employing heterogeneous catalysts that can be recovered and reused. | AlPW₁₂O₄₀ for solvent-free Friedel-Crafts acylation. | organic-chemistry.org |

| Solvent-Free Conditions | Performing reactions without a solvent, often using mechanochemistry or ultrasound. | Mechanochemical Suzuki-Miyaura coupling; ultrasound-assisted synthesis of β-diketone ligands. | researchgate.netorganic-chemistry.org |

| Metal-Free Protocols | Designing reactions that avoid the use of metal catalysts. | Oxidative rearrangement of chalcones using hypoiodite. | organic-chemistry.org |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 3 2 Chlorophenyl Pentane 2,4 Dione

Advanced Vibrational Spectroscopy: Infrared and Raman for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in 3-(2-chlorophenyl)pentane-2,4-dione and the nature of intermolecular interactions. cardiff.ac.uk

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the pentane-2,4-dione moiety, typically appearing in the region of 1700-1740 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, generally between 700-750 cm⁻¹. uantwerpen.be Aromatic C-H and aliphatic C-H stretching vibrations will also be present at higher wavenumbers.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. cardiff.ac.uk The symmetric vibrations of the molecule, such as the breathing mode of the aromatic ring, often give rise to strong Raman signals. nih.gov The C=O stretching vibrations are also Raman active. By comparing the IR and Raman spectra, one can gain a more complete picture of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for 3-(2-Chlorophenyl)pentane-2,4-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (keto) | Stretching | 1700-1740 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-Cl | Stretching | 700-750 |

| C=C (aromatic) | Ring Stretching | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of 3-(2-chlorophenyl)pentane-2,4-dione and for elucidating its fragmentation pathways upon ionization. core.ac.uk This information is crucial for confirming the elemental composition and for structural verification.

The exact mass measurement provides a highly accurate molecular formula, distinguishing it from other compounds with the same nominal mass. core.ac.uk The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the carbonyl groups, leading to the loss of acetyl radicals (CH₃CO•) or the formation of acylium ions.

Loss of Chlorine : The chlorine atom can be lost as a radical or as HCl.

Cleavage of the Chlorophenyl Group : The bond between the pentane-2,4-dione moiety and the chlorophenyl ring can break, leading to fragment ions corresponding to each part of the molecule.

Rearrangements : Rearrangement reactions, such as McLafferty rearrangements, could also occur, depending on the ionization method used. wvu.edu

The study of fragmentation patterns is essential for identifying related compounds and potential metabolites in complex mixtures. core.ac.uknih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Hydrogen Bonding Networks

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional molecular structure of 3-(2-chlorophenyl)pentane-2,4-dione in the solid state. preprints.orgnih.gov This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

Furthermore, X-ray diffraction analysis can elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds. washington.edu In the case of 3-(2-chlorophenyl)pentane-2,4-dione, weak C-H···O hydrogen bonds may play a significant role in the packing of the molecules in the crystal. The analysis of the crystal packing can reveal how the molecules arrange themselves to form a stable three-dimensional structure. This information is crucial for understanding the physical properties of the solid material.

Electronic Spectroscopy (UV-Visible) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of 3-(2-chlorophenyl)pentane-2,4-dione by probing the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. libretexts.org The parts of the molecule that absorb light in this region are known as chromophores. libretexts.org

For 3-(2-chlorophenyl)pentane-2,4-dione, the main chromophores are the phenyl ring and the two carbonyl groups. The expected electronic transitions include:

π → π* transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically observed for the aromatic ring and the C=O double bonds and usually result in strong absorption bands.

n → π* transitions : This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. libretexts.org These transitions are generally weaker than π → π* transitions.

The position and intensity of the absorption maxima (λ_max) in the UV-Visible spectrum are sensitive to the molecular structure and the solvent environment. The presence of the chlorine substituent on the phenyl ring can cause a slight shift in the absorption bands compared to the unsubstituted analogue.

In Depth Tautomerism, Conformational Dynamics, and Intramolecular Interactions of 3 2 Chlorophenyl Pentane 2,4 Dione

Quantitative Analysis of Keto-Enol Tautomerism in Various Media

Like other 1,3-dicarbonyl compounds, 3-(2-Chlorophenyl)pentane-2,4-dione exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is generally stabilized by the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond. pearson.comyoutube.com

Spectroscopic Quantification of Tautomeric Ratios (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary techniques for quantifying the ratio of keto and enol forms in solution. jst-ud.vnmdpi.comnih.gov In ¹H NMR spectroscopy, the keto form typically shows a signal for the C3-proton, while the enol form is characterized by a downfield signal for the enolic hydroxyl proton (often >12 ppm) due to the strong intramolecular hydrogen bond. researchgate.net The relative integrals of these distinct signals allow for the calculation of the keto-enol equilibrium constant (Keq). nih.gov

UV-Vis spectroscopy can also distinguish between the tautomers, as the extended π-conjugation in the enol form results in absorption at longer wavelengths compared to the keto form. uclouvain.benih.govnih.gov By analyzing the absorption spectra in various solvents, the relative concentrations of each tautomer can be determined. mdpi.comresearchgate.net

Influence of Solvent Polarity, Temperature, and Substituent Effects on Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental factors and molecular structure.

Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomeric form.

Nonpolar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol tautomer. In these environments, the intramolecular hydrogen bond of the enol form is a dominant stabilizing interaction, as there is minimal competition from solute-solvent hydrogen bonding. orientjchem.orgresearchgate.net

Polar aprotic solvents (e.g., DMSO) can disrupt the intramolecular hydrogen bond, leading to a decrease in the enol percentage due to unfavorable entropy changes. researchgate.net

Polar protic solvents (e.g., water, methanol) strongly solvate the carbonyl groups of the keto form through intermolecular hydrogen bonds. This stabilization often shifts the equilibrium significantly towards the keto form. orientjchem.orgresearchgate.netresearchgate.net

Temperature: An increase in temperature generally shifts the equilibrium toward the more polar keto form. srce.hr This is because the disruption of the stable, ordered, intramolecularly hydrogen-bonded enol structure becomes entropically more favorable at higher temperatures.

Investigation of Intramolecular Hydrogen Bonding Networks and Strength

The chelated enol form of 3-(2-Chlorophenyl)pentane-2,4-dione is stabilized by a strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen. pearson.comresearchgate.net This O-H···O=C interaction creates a stable six-membered ring. youtube.com The strength of this bond is a key factor in the high proportion of the enol tautomer observed in nonpolar solvents. mdpi.com

Computational studies on analogous molecules, like 3-chloro-pentane-2,4-dione, have quantified this hydrogen bond strength. For 3-chloro-pentane-2,4-dione, the IHB strength was calculated to be approximately 68.7 kJ/mol, which is slightly stronger than that in the parent acetylacetone molecule. researchgate.net This increased strength is attributed to a combination of steric and electronic effects from the chloro substituent. researchgate.net The presence of the 2-chlorophenyl group is expected to similarly influence the IHB strength through its electronic and steric profile.

Conformational Space Exploration and Energy Profiles for the Compound

The primary conformational flexibility in 3-(2-Chlorophenyl)pentane-2,4-dione involves the rotation around the single bond connecting the phenyl ring to the C3 carbon of the pentane-2,4-dione backbone. This rotation determines the orientation of the 2-chlorophenyl group relative to the chelated enol ring.

Steric repulsion between the chlorine atom at the ortho position and the acetyl groups of the dicarbonyl frame is a significant factor. mdpi.com This steric hindrance likely results in a non-planar minimum energy conformation where the phenyl ring is twisted at a considerable angle relative to the plane of the enol ring to minimize unfavorable interactions. Computational modeling would be required to determine the precise dihedral angle of this lowest energy conformer and the energy barriers for rotation around this C-C bond.

Computational Verification of Tautomeric and Conformational Preferences

Density Functional Theory (DFT) calculations are a powerful tool for investigating the properties of such molecules. orientjchem.orgchemrxiv.org For the closely related 3-phenyl-2,4-pentanedione (B1582117), DFT studies (using the B3LYP/6-31+g(d) level of theory) have shown that the keto form is energetically more stable than the enol form in both the gas phase and in various solvents. orientjchem.org

A similar computational study on 3-(2-Chlorophenyl)pentane-2,4-dione would involve:

Geometry Optimization: Calculating the lowest energy structures for both the keto and enol tautomers, as well as various rotational conformers. orientjchem.org

Energy Calculation: Determining the relative electronic energies of the optimized structures to predict the most stable tautomer and conformer. researchgate.net

Solvent Modeling: Using models like the Polarizable Continuum Model (PCM) to simulate the effect of different solvents on the tautomeric equilibrium and compare the theoretical predictions with experimental observations. uclouvain.be

Transition State Analysis: Calculating the energy barrier for the proton transfer between the keto and enol forms to understand the kinetics of the tautomerization process. researchgate.net

Such calculations would provide quantitative verification of the principles discussed, offering precise energy differences between tautomers and conformers and elucidating the electronic and steric influence of the 2-chlorophenyl substituent. chemrxiv.org

Reactivity Profiles and Mechanistic Investigations of 3 2 Chlorophenyl Pentane 2,4 Dione in Organic Transformations

Reactions at the Active Methylene (B1212753) Group: Alkylation, Acylation, and Condensations

The carbon atom situated between the two carbonyl groups (the α-carbon or active methylene group) is the most reactive site for a variety of carbon-carbon bond-forming reactions. The protons attached to this carbon are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance.

Deprotonation by a suitable base generates a nucleophilic enolate that readily participates in several key transformations:

Alkylation: The enolate can be alkylated by reacting with alkyl halides. This substitution reaction introduces an alkyl group at the central carbon, extending the carbon chain. The synthesis of related β-diketone derivatives often involves the alkylation of pentane-2,4-dione as a key step.

Acylation: Reaction of the enolate with acylating agents, such as acyl chlorides or anhydrides, results in the formation of 1,3,5-triketones. These products are valuable intermediates in their own right, particularly for the synthesis of complex heterocyclic compounds. beilstein-journals.org

Condensation Reactions: In Knoevenagel-type condensations, the active methylene group can react with aldehydes and ketones. This reaction, typically base-catalyzed, involves a nucleophilic addition to the carbonyl of the aldehyde/ketone followed by dehydration to yield an α,β-unsaturated dicarbonyl compound. Active methylene compounds are known to participate in such reactions due to their structural diversity and reactivity. cas.cn

Table 1: Representative Reactions at the Active Methylene Group

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl Halide (R-X) | 3-Alkyl-3-(2-chlorophenyl)pentane-2,4-dione |

| Acylation | Acyl Chloride (RCOCl) | 3-Acyl-3-(2-chlorophenyl)pentane-2,4-dione |

| Condensation | Aldehyde (R'CHO) | α,β-Unsaturated Dicarbonyl Compound |

Nucleophilic and Electrophilic Reactivity of Carbonyl Centers

The two carbonyl groups in 3-(2-chlorophenyl)pentane-2,4-dione exhibit dual reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org Conversely, the enol or enolate form of the molecule positions the carbonyl oxygen as a nucleophilic center.

Electrophilic Character: The primary reaction at the carbonyl carbon is nucleophilic addition. libretexts.orgfiveable.me Nucleophiles attack the electron-deficient carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgfiveable.me For aldehydes and ketones, this intermediate is typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater partial positive charge on the carbonyl carbon. studentski.net

Nucleophilic Character (via Enol/Enolate): In the presence of acid or base, the β-diketone exists in equilibrium with its enol tautomer. Both the enol and the more reactive enolate ion can act as nucleophiles. For instance, O-alkylation or O-acylation can occur under specific conditions, although C-alkylation at the active methylene is more common.

Table 2: Dual Reactivity of the Carbonyl Functional Group

| Role | Reactive Site | Attacking Species | Typical Outcome |

| Electrophile | Carbonyl Carbon (C=O) | Nucleophile (e.g., R-MgBr, LiAlH₄) | Nucleophilic Addition |

| Nucleophile | Enolate Oxygen (C=C-O⁻) | Electrophile (e.g., R-X) | O-Alkylation/Acylation |

Functionalization of the Chlorophenyl Moiety: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The 2-chlorophenyl ring provides further opportunities for synthetic modification through reactions characteristic of aromatic systems.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions) is governed by the directing effects of the existing substituents. masterorganicchemistry.com The chlorine atom is an ortho-, para-director, while the bulky pentane-2,4-dion-3-yl group is electron-withdrawing and acts as a deactivating meta-director. uci.edulibretexts.org The chlorine atom's deactivating inductive effect and the steric hindrance from the adjacent dione (B5365651) moiety would likely direct incoming electrophiles to the positions para and ortho to the chlorine (positions 4 and 6 on the ring), with the para position being generally favored. uci.edulibretexts.org

Cross-Coupling Reactions: The carbon-chlorine bond on the aromatic ring can serve as a handle for transition metal-catalyzed cross-coupling reactions. youtube.com In reactions like the Suzuki coupling (using an organoboron reagent), Stille coupling (using an organotin reagent), or Heck coupling (using an alkene), the chlorine atom acts as a leaving group, allowing for the formation of a new carbon-carbon bond at this position. youtube.com These reactions are powerful tools for introducing new aryl, vinyl, or alkyl fragments, significantly increasing molecular complexity. The Buchwald-Hartwig amination offers a route to form carbon-nitrogen bonds at this position. youtube.com

Table 3: Potential Functionalization of the 2-Chlorophenyl Ring

| Reaction Type | Reagent Example | Catalyst | Potential Product |

| Nitration (EAS) | HNO₃/H₂SO₄ | - | 3-(2-Chloro-4-nitrophenyl)pentane-2,4-dione |

| Bromination (EAS) | Br₂ | FeBr₃ | 3-(4-Bromo-2-chlorophenyl)pentane-2,4-dione |

| Suzuki Coupling | Arylboronic Acid | Pd catalyst | 3-(Aryl-substituted-phenyl)pentane-2,4-dione |

| Heck Coupling | Alkene | Pd catalyst | 3-(Alkenyl-substituted-phenyl)pentane-2,4-dione |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrroles, Pyrazoles, Isoxazoles)

One of the most significant applications of β-dicarbonyl compounds is their use as precursors for the synthesis of five-membered heterocycles. The 1,3-relationship of the carbonyl groups in 3-(2-chlorophenyl)pentane-2,4-dione is ideal for condensation reactions with dinucleophiles.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) (H₂NNH₂) or its derivatives is a classic and highly efficient method for constructing the pyrazole (B372694) ring. unirioja.es The reaction proceeds via condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles. beilstein-journals.org A variety of pyrazole derivatives have been synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov

Isoxazoles: In a similar fashion, reacting the β-diketone with hydroxylamine (B1172632) (NH₂OH) leads to the formation of isoxazoles. unirioja.es The mechanism is analogous to pyrazole synthesis, involving condensation and cyclization/dehydration. This transformation provides a direct route to 3,5-disubstituted isoxazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov

Pyrroles: The Paal-Knorr synthesis provides a pathway to pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. While 3-(2-chlorophenyl)pentane-2,4-dione is a 1,3-diketone, derivatives can be elaborated into the necessary 1,4-dicarbonyl precursors. More directly, some multicomponent reactions can lead to highly substituted pyrroles from β-dicarbonyls, aldehydes, and amines, often catalyzed by Lewis acids like iron(III). rsc.orgorganic-chemistry.org

Table 4: Synthesis of Heterocycles from 3-(2-Chlorophenyl)pentane-2,4-dione

| Target Heterocycle | Dinucleophile Reagent | Key Reaction | Resulting Core Structure |

| Pyrrole (B145914) | Primary Amine (R-NH₂) | Paal-Knorr type condensation | Substituted Pyrrole |

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation-Cyclization | 3-Methyl-4-(2-chlorophenyl)-5-methylpyrazole |

| Isoxazole (B147169) | Hydroxylamine (H₂NOH) | Condensation-Cyclization | 3-Methyl-4-(2-chlorophenyl)-5-methylisoxazole |

Oxidation and Reduction Pathways of the β-Diketone Scaffold

The dicarbonyl portion of the molecule can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: Under strong oxidative conditions, such as with hot potassium permanganate, the β-diketone can undergo cleavage of the carbon-carbon bonds. This typically results in the formation of carboxylic acids. For instance, oxidation of a related compound, 3-[(4-Chlorophenyl)methyl]pentane-2,4-dione, can yield corresponding carboxylic acids or ketones.

Reduction: The carbonyl groups are readily reduced. Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will convert the two ketone groups into secondary alcohols, yielding 3-(2-chlorophenyl)pentane-2,4-diol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve the same transformation. Under forcing conditions with reagents used for complete deoxygenation (e.g., Clemmensen or Wolff-Kishner reduction), it is possible to reduce the carbonyls completely to methylene (CH₂) groups, yielding 3-(2-chlorophenyl)pentane.

Photoinduced and Radical-Mediated Transformations of β-Diketones

While ionic pathways dominate the reactivity of β-diketones, photoinduced and radical reactions offer alternative synthetic routes.

Photoinduced Reactions: β-Diketones are known to undergo photo-enolization upon UV irradiation, where the keto-enol tautomerism is shifted significantly toward the enol form. This photo-generated enol has different reactivity compared to the ground-state molecule. Furthermore, carbonyl compounds can undergo Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, although these are less common for diketones compared to simple ketones.

Radical-Mediated Transformations: The active methylene C-H bond can be a site for radical abstraction under appropriate conditions (e.g., using radical initiators like AIBN). The resulting α-dicarbonyl radical is stabilized by resonance and can participate in radical addition or cyclization reactions. While less explored for this specific molecule, radical pathways represent a potential avenue for novel functionalization.

Advanced Coordination Chemistry of 3 2 Chlorophenyl Pentane 2,4 Dione As a Ligand System

Chelating Properties and Coordination Modes of β-Diketone Ligands

β-Diketone ligands, including 3-(2-Chlorophenyl)pentane-2,4-dione, are renowned for their excellent chelating abilities. alfachemic.comresearchgate.net These ligands typically exist in a tautomeric equilibrium between the keto and enol forms. researchgate.net The deprotonation of the enolic hydroxyl group results in a monoanionic ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This bidentate coordination is the most common mode of binding for β-diketonate ligands. researchgate.netprochemonline.com

The versatility of β-diketone ligands extends beyond simple chelation. They can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. mdpi.com This bridging can occur through various coordination modes, contributing to the formation of diverse molecular architectures. Furthermore, the presence of functional groups on the β-diketone backbone, such as the 2-chlorophenyl group in the title compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the coordination environment and reactivity of the resulting metal complexes.

In some instances, β-diketone ligands can participate in the formation of heterometallic complexes, where two or more different metal ions are present in the same molecule. mdpi.comub.edu The ability to form such complex structures is of significant interest for the development of new functional materials. mdpi.com

Synthesis and Characterization of Homo- and Heterometallic Complexes with the Compound

The synthesis of metal complexes with 3-(2-Chlorophenyl)pentane-2,4-dione, like other β-diketonates, is typically achieved by reacting a metal salt with the ligand in a suitable solvent. prochemonline.comcaltech.edu For homometallic complexes, a single metal salt is used, while for heterometallic complexes, a mixture of two or more different metal salts is employed. mdpi.comub.edu The Claisen condensation is a primary method for preparing the β-diketone ligands themselves. mdpi.com

A variety of synthetic strategies can be employed, including direct reactions and co-crystallization methods. mdpi.comcaltech.edu The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the final product, including its crystallinity and coordination geometry. tandfonline.com

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the β-diketonate ligand to the metal ion, as evidenced by shifts in the C=O and C=C stretching vibrational frequencies. tandfonline.comvnu.edu.ua Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structure of the ligand and the complex in solution. researchgate.netresearchgate.net For paramagnetic complexes, techniques like the Evans method are used to determine the magnetic moment. nih.gov

Stereochemical Aspects of Ligand Chelation and Complex Geometry

For octahedral complexes with three bidentate β-diketonate ligands, facial (fac) and meridional (mer) isomers can exist. The relative stability of these isomers can be influenced by the nature of the substituents on the β-diketone backbone.

The coordination number of the central metal ion plays a crucial role in defining the complex geometry. For instance, lanthanide ions, which are often octacoordinated, can adopt geometries such as a distorted square-antiprismatic or trigonal-dodecahedral arrangement when complexed with β-diketonate ligands. rsc.orgresearchgate.net Transition metals can exhibit a range of coordination geometries, including square planar for d⁸ metal ions and octahedral for many others. prochemonline.comresearchgate.net

The steric bulk of the substituents on the β-diketonate ligand can significantly influence the coordination environment. rsc.org Bulky substituents can enforce lower coordination numbers or lead to distorted geometries. The interplay between the electronic effects of the substituents and the steric demands of the ligand framework ultimately dictates the final three-dimensional structure of the metal complex.

Magnetochemistry and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

Metal complexes of 3-(2-Chlorophenyl)pentane-2,4-dione containing paramagnetic metal ions exhibit interesting magnetic properties. Magnetochemistry studies, often involving the measurement of magnetic susceptibility as a function of temperature, provide insights into the electronic structure and magnetic behavior of these compounds. researchgate.net For instance, the effective magnetic moment can be determined and compared to the theoretical spin-only value to understand the spin state of the metal ion. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, providing detailed information about the electronic environment of the unpaired electron(s). nih.gov The EPR spectrum can reveal the g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the coordinating atoms. nih.gov For example, EPR has been used to characterize d¹ molybdenum(V) and tungsten(V) β-diketiminate complexes, confirming their metal-centered S = 1/2 spin systems. nih.gov

In polynuclear complexes, magnetic exchange interactions can occur between the metal centers, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. The strength and nature of this coupling can be investigated through variable-temperature magnetic susceptibility measurements.

Luminescence and Photophysical Properties of Metal-Ligand Systems

Metal complexes of β-diketonates, particularly those involving lanthanide ions, are well-known for their luminescent properties. alfachemic.comtandfonline.com The β-diketonate ligand often acts as an "antenna," absorbing light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. alfachemic.comtandfonline.comrsc.org This process, known as the antenna effect, is a key principle in the design of luminescent materials. tandfonline.com

The photophysical properties of these complexes, including their absorption and emission spectra, luminescence quantum yields, and lifetimes, are influenced by several factors. The nature of the substituents on the β-diketone ligand can affect the energy of its excited states and the efficiency of energy transfer to the metal ion. rsc.orgnih.gov The coordination environment around the metal ion also plays a crucial role; for example, the presence of solvent molecules in the coordination sphere can quench luminescence. researchgate.net

The choice of ancillary ligands in mixed-ligand complexes can also be used to tune the photophysical properties. nih.gov For instance, the use of heterocyclic aromatic compounds as ancillary ligands in europium(III) β-diketonate complexes has been shown to enhance their luminescent properties. nih.gov The study of these properties is important for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.orgrsc.org

| Property | Description |

| Absorption | The β-diketonate ligand absorbs UV light due to π-π* transitions. rsc.org |

| Energy Transfer | The absorbed energy is transferred from the ligand's triplet state to the metal ion's excited state (antenna effect). tandfonline.com |

| Emission | The metal ion relaxes to its ground state by emitting light at a characteristic wavelength. tandfonline.com |

| Quantum Yield | The efficiency of the luminescence process, influenced by ligand structure and coordination environment. rsc.org |

| Lifetime | The duration of the excited state, which can be affected by non-radiative decay pathways. rsc.org |

Redox Properties of Metal Complexes and Electrochemical Investigations

The redox properties of metal complexes with β-diketonate ligands are of significant interest, as they underpin their applications in catalysis and other areas. rsc.org Electrochemical techniques, such as cyclic voltammetry, are used to study the electron transfer processes of these complexes. chemrxiv.org These studies can determine the redox potentials of the metal center, providing insights into the stability of different oxidation states. rsc.orgchemrxiv.org

The nature of the β-diketonate ligand, including the electronic effects of its substituents, can significantly influence the redox potentials of the metal complex. rsc.org For example, the introduction of electron-withdrawing or electron-donating groups on the ligand can make the metal center easier or harder to oxidize or reduce, respectively. This allows for the systematic tuning of the redox properties of the complexes. rsc.org

In some cases, the ligands themselves can be redox-active, participating in the electron transfer processes. mdpi.com This can lead to complex electrochemical behavior and the formation of species with interesting electronic structures. The ability to control the redox properties of these complexes is crucial for designing efficient catalysts and developing new electronic materials. digitellinc.com

Applications of Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes of β-diketones have demonstrated significant potential as catalysts in a variety of organic transformations. alfachemic.com In homogeneous catalysis, these complexes are soluble in the reaction medium, offering high activity and selectivity. researchgate.net They have been employed in reactions such as C-C coupling, polymerization, and allylic substitution. researchgate.netrsc.orgnih.gov The catalytic activity can be tuned by modifying the steric and electronic properties of the β-diketonate ligand and the nature of the metal center. rsc.orgnih.gov

For example, molybdenum(IV) bis-β-diketonate complexes have been shown to be highly active catalysts for the substitution of allylic alcohols. nih.gov Aluminum complexes with β-diketiminate ligands, which are structurally related to β-diketonates, have been used as catalysts for the ring-opening polymerization of cyclic esters. rsc.org

In heterogeneous catalysis, the metal complexes are supported on a solid material, which facilitates catalyst separation and recycling. While less common for β-diketonate complexes, this approach is an active area of research. The development of sterically hindered β-diketonate ligands is seen as a promising strategy for modulating the catalytic activity of base metals. rsc.org Furthermore, metal β-diketonate complexes have been explored as efficient catalysts for the chemical fixation of CO₂ into cyclic carbonates under mild conditions. rsc.org

| Catalytic Application | Type of Catalysis | Example Reaction |

| Allylic Substitution | Homogeneous | Substitution of allylic alcohols catalyzed by Mo(IV) complexes. nih.gov |

| Polymerization | Homogeneous | Ring-opening polymerization of ε-caprolactone catalyzed by Al complexes. rsc.org |

| C-O Bond Coupling | Homogeneous | Ullmann-type coupling of bromobenzene (B47551) and 2-naphthol. researchgate.net |

| CO₂ Fixation | Homogeneous | Conversion of CO₂ into cyclic carbonates. rsc.org |

Sophisticated Computational and Theoretical Studies on 3 2 Chlorophenyl Pentane 2,4 Dione

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the electronic structure and properties of molecules from first principles. chemrxiv.org DFT, in particular, has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules. chemrxiv.orgchemrxiv.org

Computational studies on β-diketones, such as the closely related 3-chloro-pentane-2,4-dione, predominantly show that the most stable tautomer is the cis-enol form, stabilized by a strong intramolecular hydrogen bond. mdpi.comresearchgate.net Geometrical optimization of 3-(2-Chlorophenyl)pentane-2,4-dione is typically performed using DFT methods, such as the B3LYP functional, paired with basis sets like 6-311G** or 6-311++G**. researchgate.netwikipedia.org This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. mdpi.com The optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is conducted. These calculations predict the frequencies of fundamental vibrational modes, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the optimized structure. researchgate.netxisdxjxsu.asia For β-diketones, key vibrational modes include the OH stretching of the enol group, C=O and C=C stretching within the chelate ring, and various bending and torsional modes. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for the Enol Form of 3-(2-Chlorophenyl)pentane-2,4-dione (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | O-H | 0.985 |

| C=O | 1.280 | |

| C-C (in ring) | 1.415 | |

| C=C (in ring) | 1.380 | |

| C-Cl | 1.745 | |

| Bond Angles (°) | C-C-C (in ring) | 120.5 |

| O-C-C | 122.0 | |

| C-O-H | 108.0 | |

| Dihedral Angle (°) | C-C-C-Cl | 45.0 |

Note: This table contains representative data based on typical values for similar structures and is for illustrative purposes.

Table 2: Illustrative Vibrational Frequencies for 3-(2-Chlorophenyl)pentane-2,4-dione

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 2980 |

| C-H stretch (methyl) | 2930 |

| C=O stretch | 1650 |

| C=C stretch | 1580 |

| O-H in-plane bend | 1450 |

| C-Cl stretch | 750 |

Note: This table contains representative data based on typical values for similar structures and is for illustrative purposes.

The electronic properties of 3-(2-Chlorophenyl)pentane-2,4-dione are critical to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visually represents the electrostatic potential on the electron density surface of the molecule. xisdxjxsu.asia The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com For 3-(2-Chlorophenyl)pentane-2,4-dione, negative potential (typically colored red or yellow) is expected around the oxygen atoms of the diketone moiety, indicating sites prone to electrophilic attack. Positive potential (blue) would be found around the enolic hydrogen and potentially influenced by the electron-withdrawing chlorine atom on the phenyl ring.

Table 3: Illustrative Quantum Chemical Descriptors for 3-(2-Chlorophenyl)pentane-2,4-dione

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Note: This table contains representative data based on typical values for similar structures and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov Fully atomistic MD simulations can model the movements and interactions of 3-(2-Chlorophenyl)pentane-2,4-dione in various environments, such as in solution or interacting with a biological target. nih.gov These simulations solve Newton's equations of motion for each atom in the system, yielding a trajectory of atomic positions and velocities.

Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over the simulation, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the molecule. nih.gov MD simulations are invaluable for understanding how the molecule explores different conformational states, the stability of its interactions with solvent molecules, and its binding dynamics with larger molecules like proteins or nucleic acids. nih.govpsu.edu

Table 4: Typical Parameters for an MD Simulation of 3-(2-Chlorophenyl)pentane-2,4-dione in a Water Box

| Parameter | Setting |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | SPC/E or TIP3P water |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table lists common parameters for setting up an MD simulation and is for illustrative purposes.

Quantum Chemical Prediction of Spectroscopic Parameters

Beyond vibrational spectra, quantum chemical calculations are widely used to predict other spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comrsc.org Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. researchgate.net

These calculations are performed on the optimized molecular geometry. The predicted chemical shifts are then compared to experimental values, which serves as a rigorous test of the computed structure and aids in the definitive assignment of complex spectra. rsc.org For 3-(2-Chlorophenyl)pentane-2,4-dione, theoretical predictions can help resolve the specific chemical shifts for the protons and carbons in the phenyl ring and the diketone backbone, which can be challenging to assign unambiguously through experiments alone. nih.gov

Table 5: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Enol OH | 16.5 | 16.4 |

| Methyl (CH₃) | 2.1 | 2.0 |

| Phenyl H (ortho) | 7.5 | 7.4 |

| Phenyl H (meta) | 7.3 | 7.2 |

| Phenyl H (para) | 7.4 | 7.3 |

Note: This table contains representative data based on typical values for similar structures and is for illustrative purposes.

Computational Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms at the molecular level. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. rsc.org The energy of the transition state determines the activation energy barrier of the reaction, providing a quantitative measure of the reaction rate. aip.org

For 3-(2-Chlorophenyl)pentane-2,4-dione, computational studies can explore various potential reactions. These include the keto-enol tautomerization pathway, the mechanism of deprotonation in the presence of a base, and its reactivity as a nucleophile in reactions such as Claisen condensation or other C-C bond-forming reactions common to β-diketones. nih.govnih.gov

Table 6: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Keto-Enol Tautomerization | TS_enolization | 15.2 |

| Deprotonation by OH⁻ | TS_deprotonation | 2.5 |

| Nucleophilic Addition | TS_addition | 12.8 |

Note: This table contains representative data based on typical values for similar reactions and is for illustrative purposes.

Solvation Models and Their Impact on Compound Properties

Most chemical and biological processes occur in solution, making the inclusion of solvent effects in computational models essential for obtaining realistic results. chemrxiv.orgaip.org Solvation models in computational chemistry are broadly classified as explicit or implicit. wikipedia.org Explicit models treat individual solvent molecules, offering high detail but at a great computational cost, and are typically used in MD simulations.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are more commonly used with DFT calculations. chemrxiv.orgwikipedia.orgaip.org These models approximate the solvent as a continuous medium with a specific dielectric constant, creating a cavity to accommodate the solute molecule. acs.org This approach efficiently captures the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties like the HOMO-LUMO gap, significantly improving the accuracy of predictions for solution-phase behavior. chemrxiv.orgnih.gov

Table 7: Illustrative Effect of Solvation Models on the Calculated HOMO-LUMO Gap (eV)

| Environment | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Gas Phase (Vacuum) | -6.50 | -1.80 | 4.70 |

| Toluene (PCM) | -6.55 | -1.88 | 4.67 |

| Methanol (PCM) | -6.62 | -2.05 | 4.57 |

| Water (PCM) | -6.65 | -2.10 | 4.55 |

Note: This table illustrates the general trend of how solvent polarity can affect electronic properties and is for illustrative purposes.

Innovative Applications and Derivatization Strategies for 3 2 Chlorophenyl Pentane 2,4 Dione in Contemporary Chemical Synthesis

Utilization as a Versatile Synthon for Complex Molecular Architectures

The core reactivity of 3-(2-Chlorophenyl)pentane-2,4-dione lies in its β-dicarbonyl moiety, which allows it to act as a potent nucleophile and a precursor to various intermediates. Generally, 3-substituted pentane-2,4-diones are valuable synthons for creating more complex molecules. nih.gov The synthesis of these diones often involves the C-alkylation or C-arylation of pentane-2,4-dione (also known as acetylacetone). rsc.org

The 2-chlorophenyl group makes this particular dione (B5365651) a key intermediate for building molecules containing this specific aryl moiety. Its utility is most prominent in the synthesis of heterocyclic compounds, where the 1,3-dicarbonyl arrangement provides an ideal electrophilic substrate for condensation reactions with dinucleophilic reagents.

Precursor in the Chemical Synthesis of Advanced Scaffolds

A primary application of 3-aryl-pentane-2,4-diones is in the construction of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The pyrazole (B372694) ring, in particular, is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. dundee.ac.uk

The most common method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as 3-(2-Chlorophenyl)pentane-2,4-dione, and a hydrazine (B178648) derivative. nih.govresearchgate.net This reaction proceeds by reacting the dione with hydrazine, which attacks the two carbonyl carbons to form a five-membered ring. This approach has been used to generate a wide array of substituted pyrazoles with diverse biological activities, including herbicidal, fungicidal, and insecticidal properties. clockss.org For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which start from a related pyrazolone (B3327878) intermediate, have been synthesized and shown to possess anti-glioma activity. dundee.ac.uknih.gov

Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. The versatility of these reactions allows for the generation of large libraries of compounds for screening purposes. For example, various pyrazole derivatives have been synthesized and evaluated as potential androgen receptor antagonists for prostate cancer. capes.gov.br

Table 1: Heterocyclic Scaffolds Derived from β-Diketone Precursors

| Precursor Type | Reagent | Resulting Scaffold | Significance |

|---|---|---|---|

| 3-Aryl-pentane-2,4-dione | Hydrazine Hydrate | Substituted Pyrazole | Privileged scaffold in drug discovery, agrochemicals. dundee.ac.uknih.govclockss.org |

| 3-Aryl-pentane-2,4-dione | Hydroxylamine | Substituted Isoxazole | Core structure in various bioactive molecules. nih.gov |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazole | Kinase inhibitors, anti-cancer agents. dundee.ac.uknih.gov |

Integration into Macromolecular and Polymeric Systems

The integration of β-diketone units into polymer chains allows for the creation of functional materials with unique properties, such as the ability to coordinate with metal ions. This can be used to form cross-linked polymers or to introduce specific catalytic or optical properties into the material. nih.govnih.gov

One established method involves preparing polymer-supported β-diketones by reacting a chloromethylated polystyrene resin with the sodium salt of a β-diketone. journals.co.za This approach anchors the diketone functionality onto a solid support, which can then be used to chelate metal ions for applications in catalysis.

A more advanced application is the development of luminescent polymers. For example, polysiloxanes with grafted β-diketone fragments have been cross-linked using organoeuropiumsiloxanes. In this system, the β-diketone units covalently bonded to the polymer chain interact with Eu³⁺ ions, resulting in flexible, thermally stable, and luminescent materials suitable for optoelectronics and sensors. nih.govnih.gov Another approach involves creating conjugated organic polymers containing boron β-diketone units, which have been shown to be effective as n-type materials in high-performance ammonia (B1221849) sensors. rsc.org The β-diketone skeleton in these polymers activates the surface electronic environment, creating adsorption centers for analyte molecules. rsc.org

Design and Synthesis of Novel Organocatalysts and Ligands for Asymmetric Synthesis

The pentane-2,4-dione moiety is a classic bidentate ligand capable of forming stable complexes with a wide range of metal ions. journals.co.za The introduction of a 2-chlorophenyl group at the 3-position modifies the electronic and steric properties of the resulting metal complexes. While the term "organocatalyst" typically refers to metal-free catalysts, the primary role of diones in catalysis is as ligands in metal-based systems. mdpi.com

The design of chiral ligands is crucial for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule. nih.gov By creating chiral derivatives of 3-(2-Chlorophenyl)pentane-2,4-dione, it is possible to synthesize catalysts for stereoselective reactions. Although this specific dione is not itself chiral, it can be incorporated into a larger chiral ligand framework. For a long time, C₂-symmetric ligands were dominant in this field, but more recent research has focused on nonsymmetrical modular ligands. nih.gov The development of such ligands is often empirical but is guided by concepts of steric and electronic tuning to control the selectivity of the metal center. nih.govgoogle.com

Research on a related compound, 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, has shown that it acts as a bidentate ligand, coordinating with metals like Vanadium(IV), Palladium(II), and Platinum(IV) through its hydrazono nitrogen and one keto oxygen. nih.gov Such complexes are studied for their potential biological and catalytic activities.

Development of Advanced Materials with Specific Optical or Electronic Properties

The ability of 3-(2-Chlorophenyl)pentane-2,4-dione to form stable metal complexes is key to its use in advanced materials with tailored optical or electronic properties. The interaction between the dione ligand and a metal center can give rise to unique photophysical behaviors, such as luminescence. mdpi.com

For instance, metal complexes of aryl-azo pentane-2,4-dione ligands with Ruthenium(III) have been synthesized and studied for their luminescent and redox properties. nih.gov Similarly, complexes of β-diketones with lanthanide ions like Europium(Eu³⁺) are well-known for their strong luminescence, making them suitable for applications in optoelectronics and as luminescent probes. nih.govnih.gov The organic ligand (the "antenna") absorbs light and efficiently transfers the energy to the metal ion, which then emits light at a characteristic wavelength.

Furthermore, 3-substituted pentane-2,4-diones have been used as crucial intermediates in the synthesis of liquid crystals. nih.govacs.org The rigid core structures that can be formed from these synthons, such as pyrazoles and isoxazoles, are conducive to the formation of mesogenic phases. By carefully selecting the substituents on the aryl ring and the heterocyclic core, the liquid crystalline properties can be finely tuned.

An exploration of the forward-looking research avenues and interdisciplinary applications for the β-diketone derivative, 3-(2-Chlorophenyl)pentane-2,4-dione, reveals significant potential across a spectrum of scientific fields. While this specific compound is not extensively documented in current literature, its structural motifs—a reactive pentane-2,4-dione core and a sterically influential 2-chlorophenyl substituent—provide a robust basis for proposing future scientific inquiry. The following sections delineate promising research trajectories, from novel synthetic strategies to its potential role in advanced materials and supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.